SC-Val-Cit-PAB

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

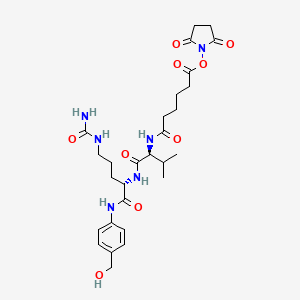

SC-Val-Cit-PAB is a cleavable linker used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound consists of a valine-citrulline dipeptide and a para-aminobenzyl alcohol (PAB) spacer, which is cleavable by cathepsin B, an enzyme found in lysosomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC-Val-Cit-PAB involves several steps:

Formation of the Valine-Citrulline Dipeptide: This step involves the coupling of valine and citrulline using standard peptide synthesis techniques.

Attachment of Para-Aminobenzyl Alcohol: The dipeptide is then linked to para-aminobenzyl alcohol through a carbamate bond.

Purification: The final product is purified using chromatographic techniques to ensure high purity

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale peptide synthesis reactors are used to produce the valine-citrulline dipeptide.

Automated Coupling: Automated systems are employed to couple the dipeptide with para-aminobenzyl alcohol.

High-Throughput Purification: Industrial chromatography systems are used for purification.

Chemical Reactions Analysis

Types of Reactions

SC-Val-Cit-PAB undergoes several types of chemical reactions:

Cleavage by Cathepsin B: The compound is cleaved by cathepsin B in lysosomes, releasing the cytotoxic drug.

Hydrolysis: The carbamate bond can be hydrolyzed under acidic conditions.

Substitution Reactions: The para-aminobenzyl alcohol moiety can undergo substitution reactions with various nucleophiles

Common Reagents and Conditions

Cathepsin B: Used for enzymatic cleavage.

Acidic Conditions: Employed for hydrolysis reactions.

Nucleophiles: Used in substitution reactions

Major Products

Cytotoxic Drug: Released upon cleavage by cathepsin B.

Hydrolyzed Products: Formed under acidic conditions.

Substituted Products: Resulting from nucleophilic substitution

Scientific Research Applications

SC-Val-Cit-PAB is widely used in scientific research, particularly in the development of ADCs for cancer therapy. Its applications include:

Targeted Drug Delivery: Used to deliver cytotoxic drugs specifically to cancer cells.

Cancer Research: Employed in studies to understand the mechanisms of drug delivery and efficacy.

Bioconjugation: Utilized in the development of various bioconjugates for targeted therapy .

Mechanism of Action

SC-Val-Cit-PAB exerts its effects through the following mechanism:

Targeting Cancer Cells: The ADC binds to specific antigens on cancer cells.

Internalization: The ADC is internalized into the cancer cell via endocytosis.

Cleavage by Cathepsin B: In the lysosome, cathepsin B cleaves the this compound linker, releasing the cytotoxic drug.

Drug Action: The released drug exerts its cytotoxic effects, leading to cell death

Comparison with Similar Compounds

SC-Val-Cit-PAB is unique due to its specific cleavage by cathepsin B and its use in ADCs. Similar compounds include:

Glycine-Phenylalanine-Leucine-Glycine (GFLG) Linker: Another cleavable linker used in ADCs.

Maleimide Linkers: Commonly used for bioconjugation but less specific in cleavage.

Disulfide Linkers: Cleavable under reducing conditions but not as specific as this compound

This compound stands out due to its specificity and efficiency in targeted drug delivery, making it a valuable tool in cancer therapy research .

Properties

Molecular Formula |

C28H40N6O9 |

|---|---|

Molecular Weight |

604.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |

InChI |

InChI=1S/C28H40N6O9/c1-17(2)25(33-21(36)7-3-4-8-24(39)43-34-22(37)13-14-23(34)38)27(41)32-20(6-5-15-30-28(29)42)26(40)31-19-11-9-18(16-35)10-12-19/h9-12,17,20,25,35H,3-8,13-16H2,1-2H3,(H,31,40)(H,32,41)(H,33,36)(H3,29,30,42)/t20-,25-/m0/s1 |

InChI Key |

YIYZNUPSCFOSEP-CPJSRVTESA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.